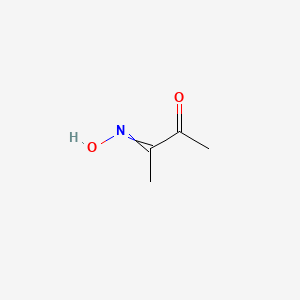

Diacetyl monoxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diacetyl monoxime, also known as 2,3-butanedione monoxime, is an organic compound with the molecular formula C4H7NO2. It is a member of the oxime family, characterized by the presence of the hydroxyimino functional group (-C=NOH) attached to a carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

Diacetyl monoxime can be synthesized through several methods. One common approach involves the reaction of diacetyl (2,3-butanedione) with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds as follows:

CH3COCOCH3+NH2OH⋅HCl→CH3C(=NOH)COCH3+H2O+NaCl

The reaction is typically carried out in an aqueous medium at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of 3-hydroxyiminobutan-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product.

化学反应分析

Types of Reactions

Diacetyl monoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction of the oxime group can yield amines.

Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.

Major Products Formed

Oxidation: Nitroso compounds.

Reduction: Amines.

Substitution: Substituted oximes and related derivatives.

科学研究应用

Analytical Chemistry Applications

1.1 Urea Determination

Diacetyl monoxime is primarily utilized in colorimetric assays for the determination of urea concentrations in biological fluids. The method involves a reaction between this compound and urea in the presence of strong acids, producing a colored complex that can be measured spectrophotometrically.

- Methodology : The reaction typically occurs in an acidic medium (e.g., sulfuric acid or phosphoric acid), where this compound reacts with urea to form a yellow diazine product. This product exhibits a peak absorbance at 520 nm, allowing for quantitative analysis of urea concentrations ranging from 0.4 to 5.0 mM .

- Stability and Interference : The mixed acid reagent containing this compound and thiosemicarbazide has been shown to be stable for extended periods, making it suitable for routine laboratory use. The method demonstrates minimal interference from other compounds, which is critical for accurate measurements in complex samples such as wastewater and hydroponic solutions .

| Parameter | Value |

|---|---|

| Absorbance Peak | 520 nm |

| Concentration Range | 0.4 - 5.0 mM |

| Stability | Stable for at least one month |

1.2 Case Studies

Several studies have validated the efficacy of this compound in urea determination:

- A study published in PLoS ONE demonstrated that the method provided repeatable results with stable reagents, highlighting its applicability in both laboratory and field settings .

- Another investigation focused on optimizing the assay conditions to enhance sensitivity and specificity for urea detection in various biological matrices .

Biochemical Research Applications

2.1 Cholinesterase Reactivation

This compound has been investigated for its potential to reactivate cholinesterases inhibited by organophosphate compounds. This application is particularly relevant in the context of chemical warfare agents and pesticide exposure.

- Mechanism : The compound acts as a nucleophilic agent that can restore enzyme activity by displacing the organophosphate from the active site of cholinesterases .

- Research Findings : Laboratory studies have shown that this compound effectively reactivates inhibited cholinesterases both in vitro and in vivo, suggesting its potential use as a therapeutic agent following exposure to organophosphate pesticides or nerve agents .

Environmental Monitoring

This compound's role extends beyond clinical applications; it is also utilized in environmental monitoring:

作用机制

The mechanism of action of 3-hydroxyiminobutan-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also act as a chelating agent, binding to metal ions and altering their biological availability.

相似化合物的比较

Similar Compounds

2,3-Butanedione: A diketone with similar structural features but lacking the hydroxyimino group.

3-Hydroxybutan-2-one: A hydroxyketone with a hydroxyl group instead of the hydroxyimino group.

2,3-Butanedione dioxime: An oxime derivative with two oxime groups.

Uniqueness

Diacetyl monoxime is unique due to the presence of both a carbonyl and a hydroxyimino group, which confer distinct reactivity and binding properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.

属性

分子式 |

C4H7NO2 |

|---|---|

分子量 |

101.10 g/mol |

IUPAC 名称 |

3-hydroxyiminobutan-2-one |

InChI |

InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3 |

InChI 键 |

FSEUPUDHEBLWJY-UHFFFAOYSA-N |

规范 SMILES |

CC(=NO)C(=O)C |

沸点 |

365 to 367 °F at 760 mmHg (NTP, 1992) |

熔点 |

171 to 172 °F (NTP, 1992) |

物理描述 |

2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992) Cream-colored solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] |

溶解度 |

10 to 50 mg/mL at 64 °F (NTP, 1992) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。